N-(8-aminooctyl)-2,2-dichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-aminooctyl)-2,2-dichloroacetamide is a synthetic organic compound characterized by the presence of an amino group attached to an octyl chain and a dichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-aminooctyl)-2,2-dichloroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 8-aminooctanol and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-aminooctyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can form amides or imides through condensation with carboxylic acids or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or esters.
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(8-aminooctyl)-2,2-dichloroacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies with proteins and nucleic acids.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(8-aminooctyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichloroacetamide moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-aminooctyl)-2-chloroacetamide: Similar structure but with one less chlorine atom.
N-(8-aminooctyl)-2,2-dibromoacetamide: Similar structure but with bromine atoms instead of chlorine.
N-(8-aminooctyl)-acetamide: Lacks the halogen atoms, making it less reactive.
Uniqueness
N-(8-aminooctyl)-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for forming various derivatives. This makes it more versatile compared to its analogs, allowing for a broader range of applications in research and industry.
Properties
IUPAC Name |
N-(8-aminooctyl)-2,2-dichloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2N2O/c11-9(12)10(15)14-8-6-4-2-1-3-5-7-13/h9H,1-8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBBJURMXWQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.